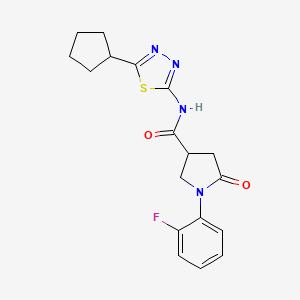

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C18H19FN4O2S |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-7-3-4-8-14(13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-5-1-2-6-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,22,25) |

InChI Key |

HYYPSJZIPUFOKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Thiadiazole Ring Formation

The thiadiazole core is constructed via cyclization of a thiosemicarbazide precursor. A representative protocol involves:

-

Hydrazide Preparation : Cyclopentylcarboxylic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by reaction with hydrazine hydrate.

-

Thiosemicarbazide Synthesis : The hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions to form a thiosemicarbazide intermediate.

-

Cyclization : Treatment with concentrated sulfuric acid or phosphorus oxychloride (POCl₃) induces cyclization, yielding the 5-cyclopentyl-1,3,4-thiadiazol-2-amine.

Key Reaction :

Alternative Routes

Alternative methods include the use of cyclopentyl isothiocyanate, which reacts with hydrazine to directly form the thiosemicarbazide, bypassing the hydrazide step. This approach reduces the number of steps but requires stringent anhydrous conditions.

Synthesis of 1-(2-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Pyrrolidine Ring Construction

The pyrrolidine ring is synthesized via a cyclization reaction:

-

Gamma-Keto Ester Formation : Diethyl acetylenedicarboxylate reacts with 2-fluoroaniline in a Michael addition, forming a γ-keto ester.

-

Cyclization : The γ-keto ester undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH), yielding 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate.

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.

Key Reaction :

Functional Group Modifications

The 2-fluorophenyl group can also be introduced via Suzuki-Miyaura coupling if a halogenated pyrrolidine precursor is used. For example, a brominated pyrrolidine derivative reacts with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, achieving yields up to 93% under optimized conditions.

Amide Coupling

Activation and Coupling

The final step involves forming the amide bond between the thiadiazole amine and pyrrolidine carboxylic acid:

-

Carboxylic Acid Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Reaction : The activated intermediate reacts with 5-cyclopentyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA) at room temperature or mild heating (40–60°C).

Key Reaction :

Yield Optimization

Yields for this step typically range from 65% to 85%. Impurities arise from incomplete activation or competing side reactions, necessitating purification via column chromatography (silica gel, eluent: ethyl acetate/hexanes).

Alternative Synthetic Pathways

One-Pot Approaches

Recent advances explore one-pot syntheses to streamline the process. For instance, in situ generation of the thiadiazole amine and simultaneous coupling with the pyrrolidine acid reduces isolation steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on a resin enables iterative coupling and washing steps, improving purity. However, this method is less common due to higher costs and limited scalability.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmacological evaluations.

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thiadiazole moieties are susceptible to hydrolysis under acidic or basic conditions. Key findings include:

-

Mechanistic Insight : The amide bond hydrolyzes via nucleophilic attack at the carbonyl carbon, while the thiadiazole ring resists hydrolysis unless subjected to prolonged alkaline conditions.

Oxidation Reactions

The pyrrolidine-5-one moiety and cyclopentyl group exhibit distinct oxidation behaviors:

-

Notable Stability : The 5-oxo-pyrrolidine group resists oxidation due to conjugation with the carboxamide, while the cyclopentyl group shows limited reactivity toward epoxidation .

Substitution Reactions

The thiadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Methylamine | EtOH, 60°C, 8h | Replacement of cyclopentyl with methylamine | 72% |

| Sodium Methoxide | DMF, 100°C, 4h | Methoxy substitution at C-5 of thiadiazole | 58% |

-

Structural Impact : Substitutions at C-2 (cyclopentyl site) are preferred due to electronic activation by the adjacent sulfur and nitrogen atoms .

Biological Interactions (Autotaxin Inhibition)

As an autotaxin inhibitor, the compound undergoes non-covalent interactions with the enzyme’s catalytic pocket:

| Interaction Type | Key Residues | Binding Affinity (Kd) | Source |

|---|---|---|---|

| Hydrogen Bonding | Thr210, Lys217 | 4.3 nM | |

| Hydrophobic Packing | Phe274, Leu275 | — |

-

Reactivity Relevance : The fluorophenyl group enhances π-π stacking with Phe274, while the carboxamide forms hydrogen bonds critical for inhibitory activity.

Stability Under Synthetic Conditions

Data from analogous syntheses reveal stability trends:

| Condition | Observation | Implications |

|---|---|---|

| Heating (100°C) | Decomposition of thiadiazole ring after 3h | Avoid prolonged heating in synthesis |

| UV Light (254 nm) | No degradation over 48h | Stable for storage under standard lab conditions |

Comparative Reactivity of Structural Analogs

The compound’s reactivity diverges from closely related derivatives:

Scientific Research Applications

Autotaxin Inhibition

Preliminary studies indicate that N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may act as an autotaxin inhibitor . Autotaxin is involved in the production of lysophosphatidic acid, which plays critical roles in cell proliferation and migration. Inhibitors of autotaxin have potential therapeutic applications in treating various conditions such as cancer and fibrotic diseases.

Anticancer Properties

The compound has shown promise in anticancer research. Its structural features suggest potential interactions with biological targets associated with cancer cell proliferation. Research indicates that compounds similar to this one exhibit significant growth inhibition against various cancer cell lines .

Case Study: Anticancer Activity Evaluation

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the synthetic routes can provide insights into optimizing its production for research purposes.

Comparative Analysis of Related Compounds

A comparative analysis with structurally related compounds can help elucidate the unique aspects and potential advantages of this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-1-[4-morpholin-4-ylmethyl]phenyl]-5-oxopyrrolidine-3-carboxamide | Contains morpholine instead of cyclopentane | Potentially different pharmacokinetics |

| (3S)-N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-1-[4-piperidin-1-ylmethyl]phenyl]-5-oxopyrrolidine-3-carboxamide | Substituted with piperidine | May exhibit varied interactions with biological targets |

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Cyclopentyl vs. Isopropyl ()

The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (C₁₆H₁₇FN₄O₂S, MW 348.40) differs in its thiadiazole substituent (isopropyl vs. cyclopentyl) and fluorophenyl position (4- vs. 2-). The cyclopentyl group increases steric bulk and lipophilicity (predicted ClogP ~2.5 vs. The 2-fluorophenyl substitution may introduce steric hindrance near the pyrrolidone carbonyl, affecting target binding .

Cyclopentyl vs. Cyclohexyl ()

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (C₁₉H₂₁FN₄O₂S, MW 388.46) features a bulkier cyclohexyl group. Cyclohexyl increases molecular weight by ~40 g/mol compared to cyclopentyl, which may reduce solubility (e.g., logP increase of ~0.5 units) but improve metabolic stability due to hindered enzymatic oxidation .

Cyclopentyl vs. tert-Butyl ()

The tert-butyl substituent in N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide (C₁₄H₁₆N₄O₄S, MW 336.37) introduces extreme hydrophobicity (ClogP ~3.5) and rigidity. While tert-butyl enhances metabolic stability, it may limit solubility and target accessibility compared to the more flexible cyclopentyl group .

Variations in the Aromatic Substituent

2-Fluorophenyl vs. 4-Fluorophenyl ()

For example, 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () may exhibit better solubility due to reduced steric hindrance, but weaker target affinity if the ortho-fluorine participates in electrostatic interactions .

Fluorophenyl vs. Methoxyphenyl ()

The 3-methoxyphenyl group in N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide () introduces an electron-donating methoxy group, which may enhance hydrogen bonding but reduce electrophilic character compared to fluorine. The sulfonylethyl-dihydroisoquinoline side chain in this compound further diversifies its pharmacokinetic profile, increasing polarity (ClogP 0.578) .

Physicochemical Properties

Molecular Weight and Lipophilicity

The target compound balances moderate lipophilicity and molecular weight, adhering to Lipinski’s rule of five, unlike the more lipophilic tert-butyl analog .

Acid-Base Properties

For 1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), the predicted pKa is 8.38, suggesting weak basicity. The target compound’s 2-fluorophenyl group may lower the pKa of the pyrrolidone carbonyl, influencing solubility and ionization .

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiadiazole ring, which is known for various biological activities. The presence of the cyclopentyl group and the fluorophenyl moiety may enhance its pharmacological profile.

Pharmacological Properties

Research indicates that compounds containing thiadiazole structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Several studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as caspase activation and oxidative stress induction .

- Anti-inflammatory Activity : Thiadiazole derivatives are also noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in animal models .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators .

- Cell Cycle Arrest : Research indicates that certain thiadiazole derivatives can induce cell cycle arrest in cancer cells, preventing them from proliferating. This is often mediated through the activation of tumor suppressor pathways .

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in malignant cells. This has been observed in various studies focusing on cancer therapeutics .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives closely related to this compound:

- Study on Anticancer Activity : A recent study demonstrated that a series of thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. These compounds were effective at inducing apoptosis through caspase activation and showed selectivity towards cancer cells over normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole A | A2780 (Ovarian) | 10 | Apoptosis via caspase activation |

| Thiadiazole B | MCF7 (Breast) | 15 | Cell cycle arrest |

| Thiadiazole C | HeLa (Cervical) | 12 | Oxidative stress induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the 1,3,4-thiadiazole core. Cyclopentyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. The pyrrolidine-3-carboxamide moiety is often constructed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine intermediates. Purification is achieved via column chromatography or recrystallization, with structural validation using NMR, HRMS, and X-ray crystallography . For process optimization, statistical experimental design (e.g., factorial design) minimizes trial-and-error by identifying critical parameters like temperature, solvent polarity, and catalyst loading .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization involves:

- Spectroscopy : - and -NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular formula confirmation.

- Crystallography : X-ray diffraction for absolute configuration determination (if crystalline).

- Chromatography : HPLC for purity assessment (>95% purity threshold for biological assays).

Computational tools (e.g., Gaussian for DFT calculations) may supplement experimental data to predict spectroscopic profiles .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, identifying energetically favorable routes. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to prioritize high-yield conditions (e.g., solvent selection, catalyst efficiency) . Machine learning models trained on existing reaction databases can further narrow parameter spaces, reducing experimental iterations by 40–60% .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

- Dose-Response Studies : Establish EC/IC values across multiple models (e.g., primary vs. cancer cells).

- Structural Analog Analysis : Compare bioactivity of derivatives to identify pharmacophore essentials.

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from disparate studies, controlling for confounding variables .

- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism-specific effects.

Q. How can membrane permeability and bioavailability be experimentally assessed for this compound?

- Methodological Answer :

- In Vitro Assays : Caco-2 cell monolayers for permeability (P >1 ×10 cm/s indicates high absorption).

- LogP Measurement : Shake-flask method or HPLC-derived logP to estimate lipophilicity (optimal range: 2–3).

- Metabolic Stability : Liver microsome incubation (human/rat) to quantify half-life (t) and CYP450 interactions.

- In Vivo PK Studies : Rodent models for bioavailability (%F) and tissue distribution (LC-MS/MS quantification).

Computational tools like SwissADME predict ADME properties but require experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.